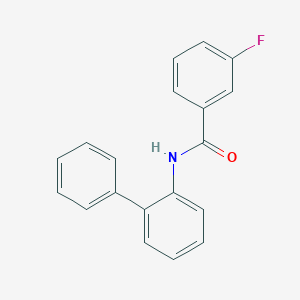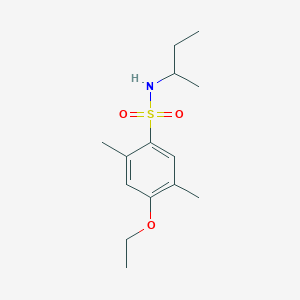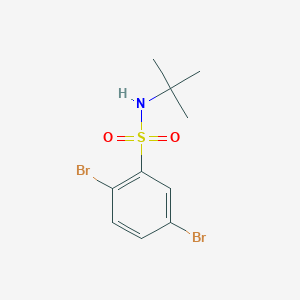
N-2-BIPHENYLYL-3-FLUOROBENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide: is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a fluorobenzamide functional group, making it a molecule of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of Fluorobenzamide Group: The fluorobenzamide group can be introduced through acylation reactions, where the biphenyl compound reacts with a fluorobenzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions:
Oxidation: N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
科学的研究の応用
Chemistry: N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent .
Industry: In the industrial sector, N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide is used in the production of advanced materials, including polymers and coatings, due to its stability and functional properties .
作用機序
The mechanism of action of N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of these targets, thereby exerting its effects .
類似化合物との比較
Biphenyl: A simpler analog without the fluorobenzamide group, used in various industrial applications.
Fluorobenzamide: A related compound with a single benzene ring, used in medicinal chemistry.
Uniqueness: N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide is unique due to its combination of a biphenyl core and a fluorobenzamide group, which imparts specific chemical and biological properties. This makes it a versatile compound for diverse applications in research and industry .
特性
分子式 |
C19H14FNO |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
3-fluoro-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H14FNO/c20-16-10-6-9-15(13-16)19(22)21-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22) |
InChIキー |
DQNNBDQVHIONNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















